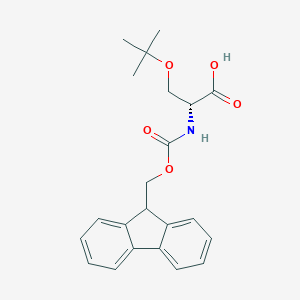

Fmoc-D-Ser(tBu)-OH

Description

Significance of Protected D-Amino Acids in Peptide Synthesis Research

Amino acids, the fundamental units of peptides and proteins, exist in two stereoisomeric forms: L-amino acids and D-amino acids. While L-amino acids are the predominant forms found in nature and are the building blocks of proteins in living organisms, D-amino acids, though less common, are integral to various biological processes and offer unique advantages in synthetic peptide design jpt.comnih.govfrontiersin.orgnih.gov.

The incorporation of D-amino acids into synthetic peptides can significantly enhance their properties. Notably, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids nih.govnih.govlifetein.com. This enhanced stability can lead to longer peptide half-lives in biological systems, improving their pharmacokinetic profiles and therapeutic efficacy jpt.comlifetein.com. Furthermore, D-amino acids can influence peptide conformation, potentially altering receptor binding affinity and introducing specific biological activities distinct from their L-counterparts jpt.comnih.govnih.gov.

During peptide synthesis, both the α-amino group and reactive side-chain functionalities must be temporarily protected to ensure regioselective peptide bond formation and prevent undesired side reactions. This protection strategy is crucial for building complex peptide sequences accurately thermofisher.compeptide.comcsic.es.

Evolution and Rationale of the Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the ability to synthesize peptides nih.gov. Early SPPS predominantly utilized the tert-butyloxycarbonyl (Boc) protecting group strategy for the N-terminus, paired with benzyl (B1604629) (Bzl) based protecting groups for side chains. This Boc/Bzl strategy relied on strong acidic conditions for both N-terminal deprotection and final cleavage thermofisher.comcsic.eslifetein.comcsic.es.

The development of the Fmoc/tBu strategy by Carpino and Han marked a significant advancement thermofisher.comlifetein.comcsic.esnih.gov. This strategy employs the Fmoc group for N-terminal protection, which is labile under mild basic conditions (typically using piperidine (B6355638) in DMF) thermofisher.comcsic.eslifetein.comwikipedia.org. Concurrently, tert-butyl (tBu) based protecting groups are used for amino acid side chains. These tBu groups, along with the peptide-resin linkage, are stable to the basic conditions used for Fmoc removal but are cleaved by moderate acidic conditions, such as trifluoroacetic acid (TFA), during the final cleavage step thermofisher.comcsic.eslifetein.comcsic.esnih.gov.

The rationale behind the Fmoc/tBu strategy lies in its orthogonality and milder deprotection conditions. The base-labile Fmoc group and acid-labile tBu side-chain protecting groups are orthogonal, meaning one can be removed without affecting the other thermofisher.comcsic.eslifetein.comcsic.esiris-biotech.de. This orthogonality, coupled with the mild Fmoc deprotection, allows for the synthesis of peptides with base-sensitive modifications and simplifies monitoring of coupling efficiency via UV absorbance of the released dibenzofulvene byproduct lifetein.comwikipedia.org. The Fmoc/tBu approach is widely adopted due to its efficiency, ease of automation, and compatibility with a broad range of peptide sequences and modifications, making it the method of choice for many research and industrial applications lifetein.comcsic.esnih.govrsc.org.

Role of Fmoc-D-Ser(tBu)-OH as a Key Building Block in Complex Peptide Architectures

This compound serves as a crucial building block for incorporating D-serine residues into peptides, leveraging the advantages of both D-amino acids and the Fmoc/tBu protection scheme. The presence of the D-enantiomer allows for the synthesis of peptides with enhanced stability against proteolysis and potentially altered biological activities jpt.comnih.govlifetein.com.

By using this compound, researchers can precisely introduce D-serine into specific positions within a peptide sequence. This capability is essential for constructing complex peptide architectures, including therapeutic peptides, peptidomimetics, and peptides designed for specific conformational properties or enhanced stability. Its use facilitates the development of next-generation peptide-based therapeutics and research tools where precise stereochemistry and side-chain protection are paramount jpt.comlifetein.comnih.gov.

Data Table: Key Properties and Applications of this compound

Compound List:

this compound

D-amino acids

L-amino acids

Fmoc (9-fluorenylmethyloxycarbonyl)

tBu (tert-Butyl)

Boc (tert-butyloxycarbonyl)

Bzl (Benzyl)

Piperidine

Trifluoroacetic acid (TFA)

N-terminus

Side chain

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REITVGIIZHFVGU-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128107-47-1 | |

| Record name | 9-fluorenylmethyloxycarbonyl-D-Ser(t-butyl)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc-O-tert-butyl-D-serine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W4U4PS9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies Employing Fmoc D Ser Tbu Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for peptide construction, and Fmoc-D-Ser(tBu)-OH is a standard reagent in this context. labmartgh.comsigmaaldrich.com The synthesis occurs on an insoluble polymeric support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. iris-biotech.de

The standard Fmoc/tBu SPPS protocol involves a cyclical process of deprotection and coupling. csic.esresearchgate.net The cycle for incorporating a residue like this compound is as follows:

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). vulcanchem.comnih.gov This exposes a free primary amine on the growing peptide chain.

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

Coupling: A solution containing an excess of this compound, a coupling reagent, and an appropriate base is added to the resin. nih.gov The activated carboxylic acid of this compound reacts with the free amine on the resin-bound peptide to form a new peptide bond.

Washing: The resin is washed again to remove unreacted amino acid and coupling byproducts, completing the cycle.

Peptides containing serine can be prone to aggregation, which hinders reaction rates. sigmaaldrich.com Therefore, optimizations may include using specialized solvents or reagents to disrupt secondary structure formation during synthesis.

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. While Fmoc-Ser(tBu)-OH is generally considered less prone to racemization than other amino acids like histidine or cysteine, the selection of activating agents and bases can still influence the outcome. chempep.comnih.gov

Commonly used coupling reagents include aminium/uronium salts like HBTU and HATU, and phosphonium (B103445) salts like PyBOP. Carbodiimides such as DIC, typically used with additives like HOBt or OxymaPure, are also prevalent. bachem.comunibo.it Studies have shown that for Fmoc-L-Ser(tBu)-OH, racemization is negligible with most standard coupling reagents but can be induced when using the combination of HATU with the base N-methylmorpholine (NMM). nih.gov The use of N,N-diisopropylethylamine (DIPEA) as a base has also been reported to potentially induce racemization with Fmoc-Ser(tBu)-OH, leading to the recommendation of weaker bases like collidine as a substitute in sensitive cases. chempep.combachem.com

Below is a table summarizing the efficacy and characteristics of common coupling reagents used with this compound.

| Coupling Reagent/Additive | Common Base | Efficacy & Characteristics | Potential Side Reactions |

| HBTU/HOBt | DIPEA, NMM | Highly effective and fast. Forms an active OBt ester. chempep.com | Racemization risk, especially with sensitive residues. |

| HATU/HOAt | DIPEA, Collidine | Very potent, known for high coupling efficiency, especially for hindered couplings. chempep.combachem.com | Can promote racemization with certain bases (e.g., NMM). nih.gov |

| DIC/OxymaPure | Base-free or weak base | Non-explosive alternative to HOBt/HOAt, provides high coupling rates with low racemization. nih.govbachem.com | The urea (B33335) byproduct (DIU) can precipitate if not managed properly. |

| PyBOP | DIPEA, NMM | Phosphonium salt, effective for hindered couplings and cyclizations. chempep.combachem.com | Should be avoided with phosphorylated serine derivatives due to potential side reactions. bachem.com |

| COMU | DIPEA, Collidine | Third-generation uronium salt with high reactivity, often superior to HBTU/HATU. researchgate.net | Considered highly effective but cost can be a factor. |

Wang Resin: This is a standard choice for synthesizing peptides with a C-terminal carboxylic acid. cem.com The linkage is sensitive to strong acids like TFA, which cleaves the completed peptide from the support.

Rink Amide Resin: Used to produce peptides with a C-terminal amide, a common modification in bioactive peptides. csic.es

2-Chlorotrityl (2-CTC) Resin: This highly acid-labile resin is ideal for producing protected peptide fragments. google.compeptide.com Peptides can be cleaved under very mild acidic conditions that leave the tBu side-chain protection on the serine residue intact. These protected fragments are valuable for convergent synthesis strategies. peptide.comsemanticscholar.org

The loading capacity of the resin (mmol of reactive sites per gram) is another important factor. For synthesizing long or "difficult" peptides, which are prone to aggregation, resins with a low loading capacity (e.g., 0.25-0.40 mmol/g) are often preferred. cem.com The lower density of peptide chains on the resin surface can help mitigate intermolecular aggregation, improving reaction outcomes. sigmaaldrich.comcem.com

This compound is routinely used in automated peptide synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling automatically. researchgate.net This methodology is employed in the industrial production of peptide drugs such as Degarelix, which contains a D-Ser(tBu) residue in its sequence.

More recently, continuous-flow SPPS has emerged as a highly efficient technique. In these systems, reagents are continuously pumped through a column containing the resin. While this method can significantly reduce the required excess of amino acids, some residues, including Fmoc-Ser(tBu)-OH, have been identified as requiring longer reaction times or a second pass through the reactor to achieve complete coupling. researchgate.net This suggests that the incorporation of Ser(tBu) can be sterically demanding even in these advanced systems. The synthesis of the 10-residue peptide Icatibant, which also contains D-Ser(tBu), has been successfully demonstrated using a continuous-flow manufacturing device. yokogawa.com

Resin Selection and Loading Capacity Considerations in this compound Incorporations

Solution-Phase Peptide Synthesis Applications of this compound

While SPPS is dominant, solution-phase synthesis remains relevant, particularly for the large-scale production of short peptides or peptide fragments. In this approach, all reactants are dissolved in an appropriate organic solvent. This compound can be used in solution-phase coupling reactions, for instance, by reacting it with a C-terminal protected amino acid or peptide in a solvent like DMF with the aid of a coupling reagent. researchgate.net However, challenges such as poor reproducibility have been noted in some solution-phase couplings involving this derivative, potentially due to side reactions sensitive to environmental conditions. researchgate.net

Convergent Peptide Synthesis Approaches Utilizing this compound Fragments

Convergent synthesis is a powerful strategy for producing large proteins or complex peptides. This method involves the initial synthesis of several smaller, protected peptide fragments, which are then joined together (ligated) in a specific order. semanticscholar.org

This compound plays a key role in the creation of these fragments. A fragment containing D-Ser(tBu) can be synthesized on a hyper-acid-labile resin like 2-chlorotrityl chloride resin. google.comsemanticscholar.org The fragment is then cleaved from the resin under mild acidic conditions that preserve the tBu side-chain protecting group. peptide.com This fully protected fragment can then be coupled to another fragment in solution or on a solid support to assemble the final, larger peptide. semanticscholar.org This approach can be more efficient than a linear, stepwise synthesis for very long sequences by improving solubility and simplifying purification of intermediates. For example, tripeptide building blocks containing a Ser(tBu) residue have been synthesized and used in subsequent Fmoc-SPPS. d-nb.info

Protecting Group Chemistry and Orthogonality in Fmoc D Ser Tbu Oh Systems

Mechanism of Fmoc Group Deprotection via Beta-Elimination

The Fmoc group is a base-labile protecting group that is efficiently removed from the alpha-amino terminus of amino acids during SPPS iris-biotech.dealtabioscience.comcsic.es. The deprotection mechanism proceeds via a two-step process initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a mild base, typically a secondary amine like piperidine (B6355638) csic.esnih.govchempep.comembrapa.brresearchgate.net. This initial step is followed by a beta-elimination reaction, which liberates carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate nih.govchempep.comresearchgate.netpublish.csiro.au. The DBF intermediate is then rapidly trapped by the amine deprotection reagent, forming stable adducts and driving the reaction to completion nih.govresearchgate.netpublish.csiro.au. Commonly used bases for Fmoc removal include piperidine, piperazine, and 4-methylpiperidine (B120128) iris-biotech.denih.govembrapa.br. The deprotection process can be monitored spectrophotometrically due to the chromophoric nature of the DBF byproduct chempep.com. While piperidine is widely used, alternative bases like DBU or morpholine (B109124) are also employed, sometimes with additives to mitigate side reactions such as aspartimide formation peptide.comnih.govresearchgate.net.

Acid-Lability of the tert-Butyl (tBu) Side-Chain Protecting Group

The tert-butyl (tBu) group serves as an acid-labile protecting group for the hydroxyl functionality of serine, threonine, and tyrosine residues, as well as for carboxyl groups of aspartic and glutamic acids iris-biotech.deontosight.aipeptide.comthermofisher.com. In Fmoc-D-Ser(tBu)-OH, the tBu group shields the hydroxyl moiety of D-serine ontosight.airuifuchemical.comsigmaaldrich.comapexbt.com. This protecting group is stable under the basic conditions used for Fmoc removal iris-biotech.dealtabioscience.comcsic.esontosight.airesearchgate.net. The tBu group is typically removed during the final cleavage of the peptide from the solid support, which is achieved using strong acidic conditions, most commonly trifluoroacetic acid (TFA) iris-biotech.decsic.esontosight.aipeptide.comthermofisher.com. The mechanism involves the protonation of the ether oxygen, followed by heterolytic cleavage of the C-O bond, generating a stable tert-butyl cation, which then reacts with scavengers or solvent to form byproducts like isobutene or tert-butyl esters peptide.comresearchgate.netnih.govpearson.com. The acid-labile nature of the tBu group is critical for its orthogonality with the base-labile Fmoc group iris-biotech.dealtabioscience.compeptide.comamericanpeptidesociety.orgcsic.esresearchgate.netbiosynth.com.

Orthogonal Deprotection Strategies in Multicomponent Peptide Synthesis

Orthogonality in peptide synthesis refers to the ability to selectively remove one protecting group in the presence of others, using distinct chemical conditions peptide.combiosynth.comfiveable.megoogle.comacs.org. The Fmoc/tBu strategy exemplifies true orthogonality iris-biotech.depeptide.comamericanpeptidesociety.orgcsic.esbachem.comresearchgate.netbiosynth.comluxembourg-bio.com. The Fmoc group is removed by mild bases (e.g., piperidine), while the tBu group is removed by strong acids (e.g., TFA) iris-biotech.dealtabioscience.compeptide.comcsic.esontosight.ai. This distinct chemical reactivity allows for sequential deprotection steps, enabling the controlled elongation of the peptide chain on the solid support. The alpha-amino group is deprotected after each coupling cycle, while the side-chain protecting groups, such as tBu, remain intact until the final cleavage step iris-biotech.dealtabioscience.compeptide.comcsic.es. This orthogonality is essential for preventing unwanted side reactions, such as premature cleavage or modification of side chains during the synthesis, thereby ensuring the fidelity of the peptide sequence altabioscience.compeptide.comfiveable.me.

Compatibility with Other Protecting Group Systems (e.g., Boc, Allyl, pNZ)

The Fmoc/tBu strategy demonstrates excellent compatibility with various other protecting group systems, further enhancing its versatility in complex peptide synthesis.

Boc (tert-Butyloxycarbonyl): While the Fmoc/tBu strategy is largely favored over the older Boc/benzyl (B1604629) (Bn) strategy due to its milder conditions and true orthogonality iris-biotech.deamericanpeptidesociety.orgcsic.esresearchgate.netiris-biotech.deresearchgate.net, Fmoc is generally orthogonal to Boc. The Boc group is acid-labile, similar to tBu, but typically requires different acid strengths or conditions for removal, allowing for some degree of selective deprotection if needed americanpeptidesociety.orgbiosynth.com. However, the primary distinction is that Fmoc is base-labile and Boc is acid-labile, making them orthogonal in the context of the Fmoc/tBu strategy iris-biotech.dealtabioscience.compeptide.comamericanpeptidesociety.orgcsic.esresearchgate.netbiosynth.com.

Allyl (Alloc): Allyl-based protecting groups, such as allyloxycarbonyl (Alloc), are commonly used for side-chain protection in conjunction with the Fmoc/tBu strategy google.compeptide.comthermofisher.comub.edusigmaaldrich.com. Allyl groups are stable to both piperidine (Fmoc removal) and TFA (tBu removal) but can be selectively cleaved under mild conditions using palladium(0) catalysts google.compeptide.comthermofisher.comsigmaaldrich.com. This compatibility provides a third level of orthogonality, allowing for selective modification of side chains, such as in the synthesis of cyclic or branched peptides google.compeptide.comthermofisher.comub.edu.

pNZ (p-Nitrobenzyloxycarbonyl): The p-nitrobenzyloxycarbonyl (pNZ) group has been developed as a temporary Nα-protecting group that is orthogonal to Boc, Fmoc, and Alloc luxembourg-bio.comub.eduuv.esrsc.org. It is removed under neutral conditions using nitro-reducing methods, such as SnCl₂ catalysis luxembourg-bio.comuv.esrsc.org. The pNZ group can be used in conjunction with Fmoc chemistry to mitigate side reactions like diketopiperazine (DKP) and aspartimide formation, which are associated with piperidine-mediated Fmoc removal luxembourg-bio.comuv.es.

Impact of Protecting Group Choice on Peptide Integrity and Yield

Furthermore, the choice of protecting groups can influence the solubility of amino acid derivatives and the growing peptide chain, affecting coupling efficiency and potentially leading to aggregation csic.es. Inefficient Fmoc deprotection, for instance, can result in deleted residues and capped peptides, reducing the final yield and purity nih.gov. Similarly, the choice of side-chain protecting groups for residues like serine is critical. The tBu group on serine is robust under Fmoc deprotection conditions but is readily removed by TFA at the end of the synthesis, preserving the hydroxyl group's integrity throughout the chain elongation process iris-biotech.decsic.esontosight.aipeptide.com. The careful selection and application of orthogonal protecting groups like Fmoc and tBu are thus essential for maintaining chiral integrity, minimizing side reactions (e.g., aspartimide formation, epimerization), and ultimately achieving high yields of pure peptides altabioscience.comnih.govnih.gov.

Stereochemical Integrity and Racemization Studies of Fmoc D Ser Tbu Oh

Factors Influencing Alpha-Carbon Racemization During Coupling Reactions

Racemization during SPPS primarily occurs at the α-carbon of the activated amino acid during the coupling step. The mechanism typically involves the formation of a reactive intermediate, such as an oxazolone (B7731731) (or azabenzotriazole ester), which can undergo enolization or tautomerization. This process, often facilitated by the presence of a base or prolonged activation times, leads to the abstraction of the α-proton, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face of the planar structure, resulting in the formation of the undesired L-isomer from the initial D-amino acid (or vice versa).

Several factors contribute to this phenomenon:

Nature of the Amino Acid: Certain amino acids, particularly those with electron-withdrawing side chains or those capable of forming stable activated intermediates, are more prone to racemization. Serine derivatives, including Fmoc-Ser(tBu)-OH, are recognized as being susceptible to racemization chempep.comnih.gov.

Activation Method: The choice of coupling reagent and activator significantly influences the stability and reactivity of the activated amino acid intermediate. Some activation methods generate more stable intermediates, thereby reducing the propensity for oxazolone formation and subsequent racemization chempep.comnih.govnih.gov.

Presence of Bases: Tertiary amines, commonly used as bases in Fmoc-SPPS to neutralize acids generated during deprotection and to facilitate coupling, can also catalyze racemization by abstracting the α-proton chempep.commdpi.com. The strength and concentration of the base are critical factors.

Reaction Time and Temperature: Prolonged activation or coupling times, as well as elevated temperatures, can increase the likelihood of racemization by providing more opportunities for side reactions to occur nih.gov.

Analytical Methods for Monitoring and Quantifying D-Isomer Formation

Accurate detection and quantification of D-isomer formation are essential for optimizing synthesis protocols. Several analytical techniques are employed to assess the enantiomeric purity of peptides synthesized using Fmoc-D-Ser(tBu)-OH:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a cornerstone technique for separating enantiomers. By using specialized chiral stationary phases (CSPs), D- and L-isomers of amino acids or peptides can be resolved and quantified mdpi.comresearchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling LC with mass spectrometry, particularly using tandem MS (MS/MS), allows for sensitive and specific detection of both enantiomers. Often, derivatization with chiral reagents like Marfey's reagent is performed prior to LC-MS analysis to enhance separation and detection of the D- and L-forms of amino acids released from a peptide mdpi.comnih.gov.

Gas Chromatography (GC): Chiral GC, often coupled with mass spectrometry (GC-MS), is another established method for analyzing amino acid enantiomeric purity. It typically requires derivatization to make the amino acids volatile mdpi.comresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In specific cases, ¹⁹F NMR can be used to monitor racemization if a fluorine atom is present in the molecule or a derivative, as demonstrated in studies with fluorinated amino acids nih.gov.

Enzymatic Digestion: Enzymes like aminopeptidase (B13392206) M (APM) can selectively cleave L-amino acids from a peptide. Analyzing the remaining peptide or the released amino acids can help identify the presence and position of D-amino acids mdpi.comnih.govuta.edu.

Strategies for Minimizing Racemization of this compound during SPPS

Effective strategies involve careful selection of coupling reagents, activators, bases, solvents, and precise control of reaction conditions.

Optimization of Coupling Reagents and Activators

The choice of coupling reagent is critical. While carbodiimides like DIC and DCC are widely used, their efficiency in minimizing racemization is often enhanced by additives.

Carbodiimides with Additives: Combinations such as DIC/HOBt or DIC/HOAt are common. HOAt and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally considered superior to HOBt in reducing racemization, especially for sensitive amino acids chempep.comnih.gov. DIC/Oxyma has been reported to be particularly effective, showing negligible racemization for Fmoc-l-Ser(tBu)-OH under specific conditions nih.gov.

Phosphonium (B103445) and Aminium/Uronium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient but often require a base. While effective for difficult couplings, their use needs careful optimization to prevent racemization chempep.combachem.com. HATU, in particular, is noted for its potency in difficult couplings and can help minimize racemization chempep.com.

Other Reagents: T3P® (Propylphosphonic Anhydride) in combination with OxymaPure has also shown promise, with one study reporting no detected racemization for Fmoc-Ser(tBu) under specific conditions csic.es.

The use of a base-free coupling condition with DIC/HOBt in a mixed solvent system (DMF/DCM 1:1) at a reduced temperature (0°C) for an extended period (20h) has been shown to effectively suppress racemization for certain amino acid derivatives nih.gov.

Influence of Reaction Conditions (e.g., Base, Temperature, Solvent)

Base: DIPEA, a common tertiary amine base, has been implicated in inducing racemization of Fmoc-Ser(tBu)-OH chempep.com. In such cases, using a weaker base like 2,4,6-collidine is recommended chempep.com. Minimizing the excess of base is also crucial, as even slight basicity can accelerate racemization chempep.com.

Temperature: Lower reaction temperatures generally lead to reduced racemization rates. Conducting couplings at or below room temperature, such as 0°C, can significantly improve stereochemical integrity nih.govnih.gov.

Solvent: While DMF is a standard solvent in SPPS, its polarity can influence reaction rates and side reactions. Using less polar solvent mixtures, such as DMF/DCM (1:1), has been reported to suppress racemization nih.gov. Research into "green" binary solvent mixtures also suggests that solvent composition can be tuned to mitigate side reactions, including racemization rsc.orgrsc.org.

Implications of Racemization on Peptide Biological Activity and Structure

The presence of even small amounts of the undesired enantiomer (L-serine in this case) can have significant consequences for the final peptide product:

Modified Biological Activity: Changes in peptide structure directly impact its interaction with biological targets (receptors, enzymes, membranes). This can result in a loss of desired biological activity, reduced efficacy, or even the acquisition of new, potentially undesirable, activities nih.govresearchgate.netmdpi.comfrontiersin.org. For instance, while D-amino acids can sometimes enhance stability and antimicrobial activity, incorrect stereochemistry in therapeutic peptides can render them inactive or immunogenic.

Impaired Receptor Binding: Peptides often rely on specific stereochemical arrangements for effective binding to their cognate receptors. Racemization can disrupt these precise interactions, leading to a loss of binding affinity and subsequent functional signaling frontiersin.org.

Data Tables

To illustrate the impact of different coupling reagents on the racemization of serine derivatives, the following data, primarily derived from studies on Fmoc-L-Ser(tBu)-OH, provides insight into potential outcomes. While direct quantitative data for this compound is less commonly published, the principles of racemization apply to maintaining its D-configuration.

Table 1: Racemization Levels of Fmoc-Ser(tBu)-OH with Different Coupling Reagents

| Coupling Reagent/Conditions | Base | Solvent | Temperature | Racemization (%) | Reference |

| DIC/HOBt | None | DMF/DCM | 0°C | Negligible | nih.gov |

| DIC/Oxyma | - | THF | RT | Negligible | nih.gov |

| HATU/NMM | NMM | DMF | RT | Detected | nih.gov |

| EDCI/HOBt | - | - | - | ~25% | nih.gov |

| TBTU/HOBt/DIPEA | DIPEA | DMF | RT | Detected | chempep.com |

| T3P®/OxymaPure (AA-DIEA-OxymaPure-T3P 5:10:5:5) | DIEA | - | RT | None detected | csic.es |

Note: "RT" denotes room temperature. Racemization percentages are approximate and context-dependent based on the specific experimental setup and the amino acid sequence.

Compound List

this compound (Nα-(9-Fluorenylmethoxycarbonyl)-D-serine tert-butyl ester)

Fmoc-L-Ser(tBu)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-serine tert-butyl ester)

Fmoc-Cys(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-cysteine trityl ether)

Fmoc-His(Trt)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-histidine trityl ether)

Fmoc-L-Leu-OtBu (Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine tert-butyl ester)

Fmoc-L-Tyr(tBu)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-tyrosine tert-butyl ester)

Fmoc-L-Arg(Pbf)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine Pbf ether)

DIC (N,N'-Diisopropylcarbodiimide)

DCC (N,N'-Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HOAt (1-Hydroxy-7-azabenzotriazole)

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

PyBOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate)

T3P® (Propylphosphonic Anhydride)

DIPEA (N,N-Diisopropylethylamine)

NMM (N-Methylmorpholine)

Collidine (2,4,6-Trimethylpyridine)

DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

THF (Tetrahydrofuran)

Advanced Applications and Research Frontiers of Fmoc D Ser Tbu Oh

Design and Synthesis of Peptide-Based Therapeutics

The intrinsic properties of Fmoc-D-Ser(tBu)-OH make it a valuable reagent in pharmaceutical research and drug development, where it is used to design and synthesize peptide-based drugs with tailored activities and improved pharmacological profiles. chemimpex.com The Fmoc/tBu strategy is now the predominant method for solid-phase peptide synthesis (SPPS), favored for its mild deprotection conditions that are compatible with a wide range of sensitive functionalities. acs.orgnih.gov

Incorporation into Linear and Cyclic Peptide Drug Candidates

This compound is extensively used in the solid-phase synthesis of both linear and cyclic peptide drug candidates. labmartgh.comlabmartgh.com The incorporation of a D-amino acid is a key strategy to confer specific three-dimensional structures and to enhance resistance to enzymatic degradation. vulcanchem.com The tert-butyl protecting group on the serine side chain prevents unwanted side reactions during the peptide elongation process, ensuring the controlled and precise assembly of the desired amino acid sequence. labmartgh.com

Notable examples of complex peptides synthesized using its L-isomer counterpart, Fmoc-L-Ser(tBu)-OH, which highlights the utility of the core structure, include the antibiotic daptomycin, the tumor-associated antigen MUC1, and the regulatory protein ubiquitin. lookchem.comsigmaaldrich.com Research has demonstrated the application of this compound in the liquid-phase synthesis of tetrapeptide fragments, which were subsequently used in the one-pot parallel synthesis of all four plausible isomers of a complex macrocyclic depsipeptide, tetraselide. chemrxiv.org This approach underscores the versatility of the reagent in constructing complex cyclic architectures.

| Peptide Candidate/Target | Type | Significance of Ser(tBu) Incorporation |

| Daptomycin | Cyclic Lipopeptide | A key building block in the total synthesis of this antibiotic. sigmaaldrich.com |

| MUC1 | Linear Glycoprotein | Used in the preparation of MUC1 T-cell helper peptides for immunotherapy research. lookchem.comsigmaaldrich.com |

| Ubiquitin | Linear Protein | Essential for the linear solid-phase peptide synthesis of this regulatory protein. lookchem.comsigmaaldrich.com |

| Tetraselide Fragment | Macrocyclic Depsipeptide | Enabled the pot-economical synthesis of a key tetra-serine fragment. chemrxiv.org |

| Kisspeptin-10 Analogs | Linear Peptide | Used as an orthogonally protected building block in the synthesis of neuropeptide analogs. researchgate.net |

Role in Modifying Peptide Bioavailability and Stability

A primary challenge in peptide therapeutics is their typically poor bioavailability and short in-vivo half-life, largely due to rapid degradation by proteases. The incorporation of D-amino acids, such as D-serine from this compound, is a well-established strategy to overcome this limitation. vulcanchem.com Peptides containing D-amino acids are less recognizable by proteases, which significantly enhances their stability against proteolytic degradation and can improve their pharmacokinetic profile. vulcanchem.com

Protein Engineering and Modification via this compound Incorporation

This compound plays a significant role in protein engineering, a field focused on modifying protein structures to enhance their stability, functionality, or to create entirely new functions. chemimpex.comlabmartgh.com By incorporating a D-amino acid into a protein's primary sequence, researchers can introduce a localized change in the peptide backbone's stereochemistry. This modification can induce unique folds and tertiary structures that are not accessible with the canonical set of L-amino acids.

The incorporation of D-serine can alter the conformational properties of the resulting protein, potentially leading to improved or novel biological activities. vulcanchem.com This is particularly important in the biotechnology sector for developing improved industrial enzymes or therapeutic proteins with enhanced stability or targeted action. chemimpex.com The synthesis of proteins like ubiquitin and its diubiquitin conjugates, which are central to cellular regulation, has been accomplished using Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH. lookchem.comsigmaaldrich.com This demonstrates the utility of the building block in constructing full-length proteins for functional studies and therapeutic development.

Bioconjugation Techniques Utilizing this compound Derived Peptides

Bioconjugation involves the chemical linking of two biomolecules, such as a peptide and a drug, or a peptide and a labeling agent. Peptides synthesized using this compound are frequently used in these techniques to create advanced therapeutic and diagnostic agents. chemimpex.comlabmartgh.com For instance, peptides can act as targeting ligands, directing a conjugated payload (like a chemotherapy drug) to specific cells or tissues, thereby creating targeted drug delivery systems. chemimpex.com

A powerful bioconjugation method is oxime ligation, which forms a stable bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone) on another. d-nb.info Peptides containing a serine residue, synthesized using this compound, can be modified post-synthetically to introduce a carbonyl group, or the peptide itself can be derivatized with an aminooxy group for subsequent ligation. This chemoselective ligation strategy is widely used to create peptide-drug conjugates, 18F-labeled peptides for PET imaging, and to assemble proteins from smaller peptide fragments. d-nb.info

Synthesis of Post-Translationally Modified Peptides (e.g., Phosphorylated, Glycosylated Serine Derivatives)

Post-translational modifications (PTMs) are crucial for the biological function of most proteins. Serine is one of the most common sites for PTMs, particularly phosphorylation and glycosylation. peptide.com The mild conditions of the Fmoc/tBu synthesis strategy are highly compatible with the sensitive chemical nature of these modifications, making it the method of choice for preparing PTM-containing peptides for research. nih.gov

Phosphorylation: Phosphorylation of serine residues is a key event in cellular signaling. To study these processes, researchers require synthetic phosphopeptides. This compound serves as the precursor framework for phosphorylated building blocks. Specialized derivatives, such as Fmoc-D-Ser(PO(OBzl)OH)-OH, are designed for direct incorporation into a peptide sequence using standard SPPS coupling reagents like TBTU or PyBOP. alfa-chemistry.comsigmaaldrich.com The benzyl (B1604629) (Bzl) group protects the phosphate (B84403) moiety and is stable to the piperidine (B6355638) used for Fmoc removal, allowing for the efficient synthesis of peptides with single or multiple phosphorylation sites. alfa-chemistry.comsigmaaldrich.comchempep.com However, challenges such as steric hindrance and electrostatic repulsion can decrease coupling yields in sequences with clustered phosphorylation sites. researchgate.net

Glycosylation: Glycosylation, the attachment of sugar moieties, affects protein folding, stability, and recognition. The synthesis of glycopeptides often involves the use of pre-formed glycosylated amino acid building blocks. For example, research has detailed the synthesis of glycopeptide drug candidates by incorporating building blocks like Fmoc-Ser(Glc(OAc)₄)-OH alongside Fmoc-Ser(tBu)-OH in a single synthetic sequence. nih.gov Similarly, building blocks such as Fmoc-L-Ser(β-GlcNAc(OAc)3)-OH have been synthesized and used to create complex glycosylated peptides, demonstrating the modularity of the Fmoc strategy in accessing these vital PTMs. rsc.org

| Post-Translational Modification | Specialized Building Block Example | Key Features |

| Phosphorylation | Fmoc-D-Ser(PO(OBzl)OH)-OH | Enables direct incorporation of phosphoserine; stable to Fmoc deprotection. alfa-chemistry.comsigmaaldrich.com |

| Glycosylation (O-GlcNAc) | Fmoc-L-Ser(β-GlcNAc(OAc)3)-OH | Allows for the synthesis of O-linked glycopeptides. rsc.org |

| Glycosylation (O-Glucose) | Fmoc-Ser(Glc(OAc)₄)-OH | Used in the synthesis of glycosylated drug candidates. nih.gov |

Development of Peptide Mimetics and Non-Natural Peptides

Peptide mimetics (or peptidomimetics) are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of non-natural amino acids, including D-isomers like D-serine, is a cornerstone of peptidomimetic design. vulcanchem.com

This compound is a valuable tool in this area. Its D-configuration introduces a non-natural stereocenter that can enforce specific secondary structures (e.g., turns or helices) and provide proteolytic resistance. vulcanchem.com The bulky tert-butyl group on the side chain can also be used to create conformational constraints or to probe interactions within a receptor's binding pocket. Researchers utilize Fmoc-protected amino acid derivatives to synthesize bioactive peptide mimetics with therapeutic potential, such as antagonists for bradykinin (B550075) or neurokinin receptors. medchemexpress.commedchemexpress.com By systematically replacing L-amino acids with their D-counterparts or other non-natural residues, chemists can fine-tune the biological activity and pharmacological properties of a peptide lead, transforming it into a viable drug candidate.

Quality Control and Analytical Methodologies in Research Synthesis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the cornerstone for assessing the purity of Fmoc-D-Ser(tBu)-OH. This technique separates compounds based on their differential partitioning between a stationary phase (typically non-polar) and a mobile phase (typically polar, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid, TFA). ajpamc.combachem.comruifuchemical.commdpi.commdpi.comnih.govrsc.orgphenomenex.comrsc.orgsigmaaldrich.com

In RP-HPLC, this compound and any potential impurities will elute at different times based on their polarity and interactions with the stationary phase. Detection is commonly performed using UV absorbance, typically around 210-220 nm, where the Fmoc group provides a strong chromophore. ajpamc.combachem.commdpi.commdpi.comrsc.org The purity is quantified by integrating the area of the main peak corresponding to this compound relative to the total area of all detected peaks. ajpamc.combachem.com Impurities can include unreacted starting materials, side-products from the Fmoc protection or tBu protection steps, or degradation products. oup.comsigmaaldrich.comsigmaaldrich.comnih.gov

Table 1: Typical HPLC Purity Analysis Results for this compound

| Component | Retention Time (min) | Peak Area (%) |

| This compound | 7.85 | 99.2 |

| Unreacted D-Serine | 2.10 | < 0.1 |

| Fmoc-OH | 3.55 | < 0.2 |

| Di-Fmoc-D-Ser(tBu)-OH | 9.15 | < 0.3 |

| Unknown Impurity 1 | 6.30 | < 0.1 |

| Unknown Impurity 2 | 11.20 | < 0.1 |

| Total Purity | ≥ 99.0% |

Note: This table presents hypothetical data representative of a high-quality research-grade material.

Mass Spectrometry (MS) for Identity Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular identity of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) to provide mass-to-charge ratio (m/z) information. ajpamc.combachem.commdpi.commdpi.comrsc.orgnih.gov

The molecular formula of this compound is C₂₂H₂₅NO₅, corresponding to a monoisotopic mass of approximately 383.17 g/mol . MS analysis typically detects the protonated molecular ion [M+H]⁺ at m/z 384.18, or other adducts like [M+Na]⁺ at m/z 406.16. ruifuchemical.commdpi.commdpi.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.com Fragmentation patterns observed in MS/MS experiments can also provide structural insights, corroborating the presence of the Fmoc group, the tert-butyl ether, and the serine backbone.

Table 2: Typical Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Observed m/z |

| [M+H]⁺ | 384.1760 | 384.1755 |

| [M+Na]⁺ | 406.1579 | 406.1572 |

| [M+NH₄]⁺ | 402.2040 | 402.2035 |

Note: Values are approximate and depend on instrument calibration and ionization conditions.

Chiral Chromatography for Enantiomeric Purity Determination

Given that this compound is specified as the D-enantiomer, determining its enantiomeric purity is critical. The presence of the L-enantiomer (Fmoc-L-Ser(tBu)-OH) can lead to the synthesis of peptides with altered or diminished biological activity. phenomenex.comjournalijar.com Chiral chromatography, most commonly chiral HPLC (using specialized chiral stationary phases, CSPs), is employed to separate the D- and L-enantiomers. phenomenex.comgoogle.commdpi.comresearchgate.net

These CSPs are designed to interact stereoselectively with enantiomers, allowing for their separation. phenomenex.commdpi.comresearchgate.net The enantiomeric excess (ee) is calculated based on the peak areas of the two enantiomers, typically expressed as:

where [D] and [L] represent the peak areas of the D- and L-enantiomers, respectively. High-purity this compound should exhibit an enantiomeric purity of ≥99.0% ee. ruifuchemical.comphenomenex.com

Table 3: Typical Chiral HPLC Enantiomeric Purity Determination for this compound

| Enantiomer | Retention Time (min) | Peak Area (%) |

| This compound | 10.25 | 99.8 |

| Fmoc-L-Ser(tBu)-OH | 12.50 | 0.2 |

| Enantiomeric Excess (ee) | ≥ 99.5% |

Note: This table presents hypothetical data representative of a high-quality research-grade material. The specific retention times are dependent on the chiral column and mobile phase used.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are vital for confirming the structural integrity. The ¹H NMR spectrum is expected to show characteristic signals for:

The aromatic protons of the Fmoc group (multiplets in the ~7.3-7.8 ppm range).

The Fmoc NH proton (a singlet, typically around 7.7-7.8 ppm, though often broadened or exchanged).

The tert-butyl protons (a sharp singlet, ~1.4 ppm).

The serine α-proton (a multiplet, ~4.5-4.7 ppm).

The serine β-methylene protons (two diastereotopic protons, appearing as multiplets, ~3.8-4.2 ppm).

The serine hydroxyl proton (a broad singlet, variable position, ~5-6 ppm, depending on solvent and concentration). mdpi.comresearchgate.net

Table 4: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃ or DMSO-d₆)

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc Aromatic (ortho) | 7.7-7.8 | d | 4H |

| Fmoc Aromatic (meta) | 7.5-7.6 | d | 4H |

| Fmoc NH | 7.7-7.8 | s (broad) | 1H |

| tert-Butyl (CH₃) | 1.4-1.5 | s | 9H |

| Serine α-CH | 4.5-4.7 | dd | 1H |

| Serine β-CH₂ (geminal) | 3.8-4.2 | dd | 2H |

| Serine OH | 5.0-6.0 | s (broad) | 1H |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. dd = doublet of doublets.

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Characteristic absorption bands for this compound include:

A strong carbonyl (C=O) stretch from the Fmoc carbamate, typically around 1700-1730 cm⁻¹.

N-H stretching vibrations from the carbamate, usually around 3300-3500 cm⁻¹.

O-H stretching from the carboxylic acid and the serine hydroxyl group, appearing as a broad band in the 3000-3600 cm⁻¹ region.

C-O stretching vibrations from the ester and ether linkages. bachem.comlibretexts.org

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid, broad) | 3400-2500 | broad, strong |

| C-H (aromatic) | 3100-3000 | weak |

| C-H (aliphatic) | 2980-2850 | strong |

| C=O (carbamate) | 1720-1700 | strong |

| N-H (carbamate) | 3400-3300 | medium |

| C-O (ester/ether) | 1250-1000 | strong |

Note: Band positions can vary slightly based on the physical state and sample preparation.

Impact of this compound Purity on Downstream Research Outcomes

The purity of this compound directly influences the success of peptide synthesis and subsequent research findings. ajpamc.comoup.comsigmaaldrich.comsigmaaldrich.comnih.gov

Truncated or Deletion Sequences: Impurities such as unreacted starting materials or degradation products can lead to incomplete coupling reactions during SPPS. This results in peptides with missing amino acid residues (deletion sequences) or premature termination of peptide chain elongation. ajpamc.comoup.comsigmaaldrich.comnih.gov

Incorrect Stereochemistry: The presence of the L-enantiomer of serine can lead to the incorporation of the wrong stereoisomer into the peptide chain. This can drastically alter or abolish the intended biological activity of the synthesized peptide, leading to misleading research results. phenomenex.comjournalijar.com

Side Reactions and By-products: Certain impurities, like residual acids or bases, can catalyze unwanted side reactions, such as racemization or side-chain modifications, further compromising peptide integrity. sigmaaldrich.comnih.gov

Reduced Yield and Purity of Final Peptide: Even minor impurities in the building block can accumulate throughout a multi-step peptide synthesis, leading to significantly lower yields and a complex mixture of impure final products that are difficult to purify. ajpamc.comoup.com This necessitates more rigorous and costly purification procedures and can impact the reliability of biological assays.

Therefore, using highly pure this compound is essential for obtaining high-quality peptides, ensuring reproducible research outcomes, and advancing scientific discovery in fields ranging from drug development to biochemical research.

Q & A

Q. What are the critical purity standards for Fmoc-D-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS)?

this compound must meet stringent purity criteria to ensure efficient coupling and minimal side reactions. High-performance liquid chromatography (HPLC) purity ≥99.0% and enantiomeric purity ≥99.8% are essential, as validated by certificates of analysis (CoA) from reputable suppliers . Impurities can lead to truncated peptides or misfolded structures, particularly in complex syntheses like daptomycin analogs .

Q. How should this compound be stored and handled to maintain stability?

Store the compound at -20°C in a desiccated, light-protected environment. Use anhydrous solvents (e.g., DMF, DCM) for dissolution to prevent tert-butyl group hydrolysis. Always conduct handling in a fume hood due to the compound’s sensitivity to moisture and heat .

Q. What methodologies are recommended for verifying successful incorporation of this compound into peptide sequences?

Post-coupling, use Kaiser or chloranil tests to confirm free amine groups. For quantitative analysis, employ RP-HPLC and mass spectrometry (MS) to monitor depsipeptide bond formation and detect epimerization (e.g., conversion rates of 11e vs. 11f in on-resin reactions) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence depsipeptide bond formation compared to its L-isomer?

The D-configuration reduces steric hindrance during esterification, enabling higher conversion rates in on-resin depsipeptide synthesis. For example, reactions with this compound achieved 85% conversion under optimized conditions (HATU/DIPEA, 2 × 1 h), while the L-isomer yielded 72% . This stereochemical preference is critical for synthesizing bioactive analogs like daptomycin .

Q. What factors contribute to epimerization of this compound during SPPS, and how can they be mitigated?

Epimerization is influenced by coupling agents, reaction time, and temperature. For instance, using HOBt/DIC instead of HATU reduces racemization risk. Relative reaction rates (GAA/Ser) for glycosylated derivatives (e.g., Fmoc-D-Ser(Ac3GalNAcα)-OH: 0.46 vs. Fmoc-Ser(Trt)-OH: 1.0) highlight steric and electronic effects . Pre-activation protocols and low-temperature coupling (0–4°C) further suppress epimerization .

Q. How does this compound compare to other serine derivatives in synthesizing N-α-methylated peptides?

this compound enables selective introduction of N-α-methyl-serine residues, enhancing protease resistance and conformational rigidity in peptides. Its tert-butyl group simplifies orthogonal deprotection compared to Trt-protected analogs, as shown in MUC1 T-cell helper peptide synthesis .

Data Contradiction Analysis

Q. Why do reported conversion rates for this compound in depsipeptide synthesis vary across studies?

Discrepancies arise from differences in resin type (Wang vs. Rink amide), activation methods (HATU vs. DIC/HOBt), and solvent systems. For example, polystyrene Rink amide resin with DIC/HOBt activation achieved >90% conversion, while Wang resin required extended reaction times . Always cross-validate results with RP-HPLC/MS and adjust protocols for specific peptide sequences .

Methodological Best Practices

Q. What optimization strategies are recommended for challenging couplings involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.